CPhosPdG3

Catalog No.
S3289330
CAS No.
1447963-73-6
M.F
C41H54N3O3PPdS
M. Wt
806.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CPhosPdG3

CAS Number

1447963-73-6

Product Name

CPhosPdG3

IUPAC Name

2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonate;palladium(2+);2-phenylaniline

Molecular Formula

C41H54N3O3PPdS

Molecular Weight

806.3 g/mol

InChI

InChI=1S/C28H41N2P.C12H10N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1

InChI Key

QAUJHLYEFTZVSE-UHFFFAOYSA-M

SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]

Solubility

not available

Canonical SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

Application in Organic Synthesis

Field: Organic Chemistry

Summary of the Application: “CPhosPdG3” is a modified G3 precatalyst (G3′). It has been synthesized by Buchwald and coworkers from second generation (G2) precatalyst by methylation of the amino group present on biphenyl backbone . It is a useful catalyst for various cross-coupling reactions .

Results or Outcomes: The 1H- and 31P-NMR spectra of the title complexes and some impurities, measured by various 1D and 2D techniques, were analyzed in detail . A simple method for the quick quality control (QC) of the precatalysts, suitable for routine use, was proposed .

Application in Quality Control

Field: Analytical Chemistry

Summary of the Application: “CPhosPdG3” can be used in the quality control (QC) of precatalysts . This is important in ensuring the effectiveness and reliability of these precatalysts in various chemical reactions .

Methods of Application: The quality control of the precatalysts is based on the assessment of the impurity content on the basis of the 1H-NMR spectra analysis . This involves the use of nuclear magnetic resonance (NMR) spectroscopy to analyze the spectra of the title complexes and some impurities .

Results or Outcomes: The method proposed for the quick quality control (QC) of the precatalysts was found to be suitable for routine use . This method allows for the effective identification and characterization of impurities in precatalysts .

Application in Data Science

Field: Data Science

Summary of the Application: It has the potential for disruptive innovation in science, industry, policy, and people’s lives .

Methods of Application: Data science is an interdisciplinary and pervasive paradigm where different theories and models are combined to transform data into knowledge (and value) .

Results or Outcomes: All these aspects are producing a change in the scientific method, in research and in the way our society makes decisions .

Application in Fine Organic Synthesis

Summary of the Application: “CPhosPdG3” is a palladium complex with phosphine ligands that are widely used catalysts in fine organic synthesis . This is particularly useful for C–C and C–heteroatom cross-coupling, homocoupling, and metathesis reactions .

Methods of Application: The application of “CPhosPdG3” in fine organic synthesis involves the use of palladium complexes with phosphine ligands . These complexes are prepared in multigram scale by a modified procedure .

Results or Outcomes: The use of “CPhosPdG3” in fine organic synthesis has resulted in the successful execution of various types of coupling reactions . This has greatly expanded the range of reactions that can be performed, thus increasing the versatility of organic synthesis .

Application in Nanotechnology

Field: Nanotechnology

Methods of Application: The application of “CPhosPdG3” in nanotechnology would involve the synthesis of palladium nanoparticles . These nanoparticles can be synthesized through various methods, including chemical reduction, thermal decomposition, and photochemical methods .

Results or Outcomes: The use of “CPhosPdG3” in nanotechnology has the potential to result in the creation of palladium nanoparticles with unique properties . These nanoparticles could be used in a wide range of applications, including catalysis, electronics, and medicine .

CPhosPdG3, known chemically as a palladacycle, is a specialized compound that serves primarily as a catalyst in various organic reactions, particularly in cross-coupling reactions. Its full name is 3-(diphenylphosphino)-1,2,4-triazole-palladium(II) complex. This compound is characterized by a palladium center coordinated with phosphine ligands, which enhances its reactivity and selectivity in synthetic applications. The molecular formula for CPhosPdG3 is C21H19N2PC_{21}H_{19}N_2P, with a molecular weight of approximately 344.36 g/mol .

CPhosPdG3 is primarily utilized in cross-coupling reactions, including:

  • Suzuki Coupling: This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds.
  • Sonogashira Coupling: This method couples terminal alkynes with aryl halides or pseudo-halides to produce substituted alkynes.
  • Negishi Coupling: In this reaction, organozinc compounds are coupled with organic halides.

These reactions are critical for synthesizing complex organic molecules, especially in pharmaceutical chemistry .

While CPhosPdG3 itself is not primarily studied for direct biological activity, the compounds synthesized using this catalyst often exhibit significant biological properties. For example, the products of cross-coupling reactions facilitated by CPhosPdG3 can include pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory activities. The ability to create diverse molecular architectures through these reactions makes it a valuable tool in medicinal chemistry .

CPhosPdG3 can be synthesized through several methods, typically involving the coordination of palladium to phosphine ligands. The general steps include:

  • Preparation of Palladium Precursors: Palladium salts such as palladium acetate are commonly used.
  • Ligand Coordination: The phosphine ligand is introduced to form the palladacycle.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography.

The synthesis often requires careful control of reaction conditions (temperature, solvent choice) to optimize yield and purity .

CPhosPdG3 finds extensive applications in:

  • Organic Synthesis: It is widely used as a catalyst for forming carbon-carbon and carbon-nitrogen bonds.
  • Pharmaceutical Development: The ability to create complex molecules makes it invaluable in drug discovery and development.
  • Material Science: It can also be used in synthesizing polymeric materials and other advanced materials .

Interaction studies involving CPhosPdG3 focus on its behavior in catalytic cycles and its interactions with substrates. Research indicates that the electronic properties of the phosphine ligand significantly influence the reactivity of the palladacycle. Studies have shown that variations in ligand structure can lead to different catalytic efficiencies and selectivities in cross-coupling reactions. Furthermore, understanding these interactions aids in optimizing reaction conditions for better yields .

Several compounds share similarities with CPhosPdG3, particularly other palladacycles used as catalysts. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
CPhosPdG1First generation palladacycleLess stability compared to CPhosPdG3
CPhosPdG2Second generation with improved reactivityHigher efficiency in certain reactions
XPhosPdUses a different phosphine ligandKnown for high selectivity in cross-couplings
DppfPdDiphosphine ligand-basedExcellent for coupling sterically hindered substrates

CPhosPdG3 stands out due to its unique combination of stability and reactivity, making it particularly effective for a broad range of synthetic applications while also being easier to handle compared to its predecessors .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

805.26583 g/mol

Monoisotopic Mass

805.26583 g/mol

Heavy Atom Count

50

Dates

Modify: 2024-04-14

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